![molecular formula C16H19NO4 B6291248 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2386366-89-6](/img/structure/B6291248.png)

8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

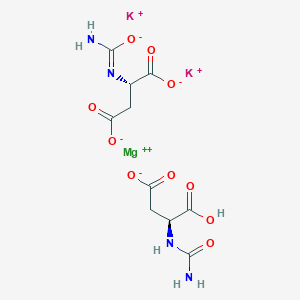

8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a chemical compound with the molecular weight of 289.33 . It is also known by its IUPAC name, (1R,5S)-8-[(benzyloxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14+ . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.33 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities . The compound can be used in the enantioselective synthesis of these alkaloids, which are significant due to their medicinal properties, including analgesic, anticholinergic, and psychostimulant effects.

Stereoselective Construction

Research has been directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner . This compound can be utilized to achieve stereochemical control directly in the transformation that generates the bicyclic scaffold, which is crucial for creating substances with the desired chiral properties.

Desymmetrization Processes

The compound serves as a starting point in desymmetrization processes to obtain enantiomerically pure products from achiral tropinone derivatives . This is particularly important in the synthesis of drugs where the chirality of the drug molecule can significantly affect its pharmacological activity.

Cocaine Hydrolysis

In medical research, there’s potential application in accelerating the hydrolysis of cocaine, which could have therapeutic implications for treating cocaine addiction . The compound’s structure is relevant to the design of enzymes or catalytic agents that can break down cocaine molecules more efficiently.

Organic Synthesis Methodology

The compound is also relevant in the broader context of synthetic methodology in organic chemistry . It can be used in developing new synthetic routes or improving existing ones for the construction of complex organic molecules.

Biological Activity Studies

Due to its structural similarity to naturally occurring alkaloids, this compound can be used in biological studies to understand the interaction between tropane alkaloids and biological receptors . This can lead to the development of new drugs with better efficacy and fewer side effects.

Chemical Education

In the field of chemical education, this compound can be used to demonstrate principles of stereochemistry and organic synthesis . It provides a practical example of how complex organic structures are synthesized and the importance of stereocontrol in chemical reactions.

Pharmaceutical Development

Finally, the compound’s role in the synthesis of biologically active molecules makes it a valuable tool in pharmaceutical development . It can be used in the early stages of drug discovery to create libraries of compounds for screening against various biological targets.

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the synthesis and study of this compound and related structures.

Mechanism of Action

Target of Action

The primary targets of 8-Benzyloxycarbonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The interaction with its targets and the resulting changes would depend on the specific biological activities of the tropane alkaloids that this compound is associated with .

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar biochemical pathways.

Result of Action

Given its structural similarity to tropane alkaloids , it can be inferred that it may have similar effects.

properties

IUPAC Name |

8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-15(19)13-8-6-12-7-9-14(13)17(12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSRMXMIGCGQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

2, min. 95%](/img/structure/B6291211.png)

2, min. 95%](/img/structure/B6291215.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)

![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)